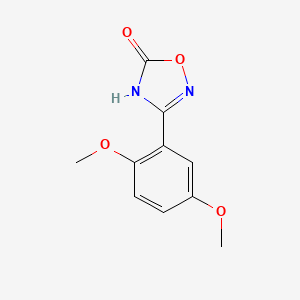

3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-14-6-3-4-8(15-2)7(5-6)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDDSTOPJKWGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

The classical approach, first reported by Tiemann and Krüger in 1884, involves the reaction of amidoximes with acyl chlorides to form 1,2,4-oxadiazoles. This method often suffers from low yields, long reaction times, and difficult purification due to by-product formation.

Amidoxime and Activated Carboxylic Acid Derivatives

More contemporary methods utilize amidoximes reacting with activated carboxylic acid derivatives such as esters, anhydrides, or carboxylic acids activated by coupling reagents (e.g., EDC, DCC, CDI, TBTU, or T3P). These reactions generally proceed under milder conditions and afford better yields and easier purification.

1,3-Dipolar Cycloaddition of Nitriles and Nitrile Oxides

Another synthetic route involves the 1,3-dipolar cycloaddition between nitriles and nitrile oxides, which can be efficient and selective but requires careful control of reaction parameters.

Specific Preparation of this compound

While direct literature on this exact compound is limited, synthesis strategies can be inferred from closely related 1,2,4-oxadiazole derivatives with aromatic substitutions, particularly those bearing methoxy groups on the phenyl ring.

Starting Materials

- Amidoxime precursor : The amidoxime corresponding to 2,5-dimethoxybenzamidoxime is prepared from 2,5-dimethoxybenzonitrile by reaction with hydroxylamine hydrochloride under basic conditions.

- Carboxylic acid derivative : Suitable activated carboxylic acid derivatives or esters capable of cyclization to form the oxadiazole ring.

Cyclization Reaction

The amidoxime is reacted with the activated carboxylic acid derivative under controlled conditions, often in the presence of coupling agents such as EDC·HCl or DCC, and bases like sodium acetate or triethylamine, in polar aprotic solvents such as dry DMF or toluene.

A representative reaction condition involves:

- Dissolving the amidoxime in dry DMF.

- Adding the carboxylic acid derivative and coupling agent.

- Stirring the mixture at room temperature or slightly elevated temperature (e.g., 80 °C) under inert atmosphere.

- Reaction times vary from a few hours to overnight.

After completion, the reaction mixture is concentrated, and the crude product is purified by flash chromatography using solvent systems like hexane/ethyl acetate (1:1) to isolate the pure this compound.

Alternative Methods

Microwave-assisted synthesis has been reported to accelerate the cyclization process, providing excellent yields in remarkably short times (~10 minutes) without the need for organic solvents or extensive purification steps.

Comparative Summary of Preparation Methods

Detailed Research Findings

- The use of coupling reagents such as EDC·HCl combined with sodium acetate in dry DMF has been shown to effectively facilitate the cyclization of amidoximes with carboxylic acid derivatives to yield pure 1,2,4-oxadiazole derivatives with aromatic substitutions, including methoxy groups on the phenyl ring.

- Microwave-assisted methods provide a rapid, high-yielding, and environmentally friendly alternative to conventional heating methods, avoiding the use of organic solvents and reducing reaction times drastically.

- Purification typically involves flash chromatography with hexane/ethyl acetate mixtures, which efficiently separates the target oxadiazole from side products and unreacted starting materials.

- The 1,2,4-oxadiazole ring formation is favored by the bioisosteric nature of the heterocycle, which mimics ester and amide functionalities, making these synthetic methods valuable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

a) 1,3,4-Oxadiazole Derivatives

- Example: 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () Structural Differences: The 1,3,4-oxadiazole core (vs. 1,2,4-oxadiazole) and substitution with 3,4,5-trimethoxyphenyl (vs. 2,5-dimethoxyphenyl) and dichlorophenyl groups. Impact: The 1,3,4-oxadiazole ring exhibits higher planarity, enhancing π-π stacking with biological targets. The 3,4,5-trimethoxy group increases lipophilicity compared to 2,5-dimethoxy, improving membrane permeability but reducing aqueous solubility. Chlorine atoms further enhance lipophilicity and electron-withdrawing effects .

b) 1,2,4-Triazole Derivatives

- Example: 4-(2,5-Dimethoxyphenyl)-5-[5-(2-thienyl)-1H-pyrazol-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione () Structural Differences: Replacement of oxadiazole with a triazole ring and introduction of a thione (-S) and thienyl group. Impact: The triazole-thione moiety enhances hydrogen-bonding and metal-chelating capabilities. However, the absence of the hydroxyl group reduces polarity compared to the target compound .

Substituent Effects

a) Methoxy Group Positioning

- Example: 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol () Structural Differences: 3,4-Dimethoxy substitution (vs. 2,5-dimethoxy) on the phenyl ring and a thiol (-SH) group (vs. hydroxyl). The thiol group offers higher nucleophilicity and redox activity, which may enhance anti-inflammatory effects but lower stability under oxidative conditions .

b) Hydroxyl vs. Acetonyl Groups

- Example: 5-Acetonyl-3-phenyl-1,2,4-oxadiazole () Structural Differences: Acetonyl (-COCH3) group at position 5 (vs. hydroxyl) and phenyl substitution (vs. dimethoxyphenyl). The phenyl group lacks the methoxy substituents, diminishing electronic modulation and likely reducing bioactivity diversity .

Biological Activity

3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound based on available literature, including its mechanism of action, anticancer properties, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, attached to an oxadiazole ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxadiazole moiety is known for its ability to modulate enzyme activity and interact with receptors. Specifically, it may influence pathways related to apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- In Vitro Studies : A series of oxadiazole derivatives were screened for anticancer activity against various human cancer cell lines. Among these compounds, those similar to this compound exhibited promising results with significant inhibitory effects on cancer cell proliferation. In particular, derivatives showed IC50 values in the low micromolar range against prostate and breast cancer cell lines (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | MDA-MB-231 (Breast) | 0.87 |

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in cancer treatment:

- Study on CNS Cancer : A derivative structurally related to this compound demonstrated a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) at a concentration of .

- Apoptosis Induction : Flow cytometry assays indicated that certain oxadiazole derivatives induce apoptosis in cancer cells through a dose-dependent mechanism. This suggests that compounds like this compound may play a role in promoting programmed cell death in malignant cells .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been explored for other therapeutic applications:

- Antimicrobial Activity : Some studies suggest that compounds containing the oxadiazole scaffold exhibit antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : Certain derivatives have shown potential as inhibitors of human alkaline phosphatase (ALP), indicating a possible role in treating diseases associated with ALP dysregulation .

Q & A

Q. What role do the methoxy groups play in stabilizing the compound during photolytic degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.